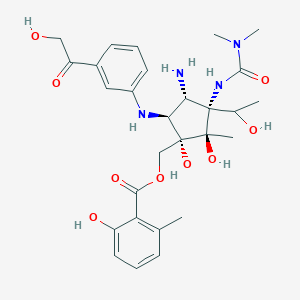

8"-Hydroxypactamycin

Description

Properties

IUPAC Name |

[(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZOEBXINKYJRQ-HTTUFWJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909234 | |

| Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104820-97-5 | |

| Record name | 8''-Hydroxypactamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8”-Hydroxypactamycin: Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 8”-hydroxypactamycin, a naturally occurring analog of the potent antitumor antibiotic, pactamycin. This document details the available scientific knowledge, including experimental methodologies and quantitative data, to support further research and development of this class of compounds.

Discovery and Isolation

8”-Hydroxypactamycin was first reported in 1986 as a new member of the pactamycin group of antibiotics.[1] It was isolated from the fermentation broth of a Streptomyces species, alongside its parent compound, pactamycin, and another analog, 7-deoxypactamycin.[1][2] In a separate study published in the same year, 8”-hydroxypactamycin (designated PD 113,618) was also isolated from a different Streptomyces species.[2] These discoveries highlighted the natural diversity of pactamycin-related compounds produced by actinomycetes.

Experimental Protocols

The following sections provide generalized protocols for the fermentation of Streptomyces pactum and the subsequent extraction and purification of pactamycin and its analogs, including 8”-hydroxypactamycin. These protocols are based on methodologies reported for pactamycin production and may require optimization for the specific isolation of 8”-hydroxypactamycin.[3]

Fermentation of Streptomyces pactum

Objective: To cultivate Streptomyces pactum under conditions conducive to the production of pactamycin and its hydroxylated derivatives.

Materials:

-

Streptomyces pactum strain

-

Seed medium (e.g., tryptone-yeast extract-glucose broth)

-

Production medium (e.g., cerelose, soy peptone, calcium carbonate, and potassium chloride)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a viable culture of S. pactum to the seed medium. Incubate at 28-32°C with agitation for 48-72 hours to obtain a dense seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-32°C with vigorous aeration and agitation for 5-7 days. Monitor pH and nutrient levels periodically. Pactamycin production is often observed in the later stages of fermentation.

-

Harvest: After the incubation period, harvest the fermentation broth for extraction.

Extraction and Purification of 8”-Hydroxypactamycin

Objective: To extract and purify 8”-hydroxypactamycin from the fermentation broth.

Materials:

-

Harvested fermentation broth

-

Solvents for extraction (e.g., ethyl acetate, n-butanol)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., methanol, acetonitrile, water, buffer solutions)

Procedure:

-

Broth Separation: Centrifuge the harvested broth to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the supernatant and the mycelial cake (after resuspension in a suitable buffer) with an organic solvent such as ethyl acetate or n-butanol. Combine the organic extracts.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

-

HPLC Purification: Further purify the fractions containing 8”-hydroxypactamycin by preparative HPLC to yield the pure compound.

-

Characterization: Confirm the identity and purity of 8”-hydroxypactamycin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

This section summarizes the available quantitative data for 8”-hydroxypactamycin and related compounds.

| Compound | Molecular Formula | Molecular Weight | In vivo Toxicity (Mice, intraperitoneal LD100) | Reference |

| 8”-Hydroxypactamycin | C28H38N4O9 | 574.6 g/mol | 25 mg/kg | |

| Pactamycin | C28H38N4O8 | 558.6 g/mol | Not explicitly stated | |

| 7-Deoxypactamycin | C28H38N4O7 | 542.6 g/mol | 1.57 mg/kg |

Table 1: Physicochemical Properties and In Vivo Toxicity of 8”-Hydroxypactamycin and Related Compounds.

| Compound | Cell Line | IC50 | Reference |

| Pactamycin | KB human epidermoid carcinoma | 0.003 µg/mL | |

| Pactamycin | MRC-5 human diploid embryonic | 95 nM | |

| 7-Deoxypactamycin | MRC-5 human diploid embryonic | 29.5 nM | |

| de-6MSA-7-deoxypactamycin | MRC-5 human diploid embryonic | 5.6 nM |

Biosynthesis of 8”-Hydroxypactamycin

The biosynthesis of 8”-hydroxypactamycin is believed to occur as a late-stage modification of the pactamycin biosynthetic pathway. The core structure of pactamycin is assembled from precursors derived from the shikimate pathway, amino sugar pathway, and polyketide pathway.

The final step in the formation of 8”-hydroxypactamycin is likely a hydroxylation reaction at the 8”-position of the pactamycin molecule. This reaction is proposed to be catalyzed by a cytochrome P450 monooxygenase, similar to the enzyme responsible for the hydroxylation at the C-7 position of 7-deoxypactamycin to form pactamycin.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the discovery and characterization of 8”-hydroxypactamycin.

Conclusion

8”-Hydroxypactamycin is a naturally occurring analog of pactamycin with demonstrated in vivo toxicity. While its discovery dates back to 1986, comprehensive data on its biological activity, particularly its in vitro cytotoxicity against a broad panel of cancer cell lines, remains limited. The provided generalized protocols for fermentation and isolation offer a starting point for researchers to produce and further investigate this compound. The elucidation of the specific cytochrome P450 monooxygenase responsible for the 8”-hydroxylation could open avenues for biosynthetic engineering to produce novel pactamycin analogs with improved therapeutic indices. Further research is warranted to fully characterize the pharmacological potential of 8”-hydroxypactamycin and to explore its structure-activity relationship in comparison to other members of the pactamycin family.

References

An In-depth Technical Guide to the Biosynthesis of 8''-Hydroxypactamycin in Bacteria

Abstract: Pactamycin is a potent aminocyclopentitol-derived antibiotic with significant antibacterial and antitumor properties, produced by the soil bacterium Streptomyces pactum.[1][2] Its complex structure, which includes a highly substituted aminocyclopentitol core, a 3-aminoacetophenone moiety, and a 6-methylsalicylic acid (6-MSA) side chain, has made it a subject of extensive biosynthetic study.[3][4] 8''-Hydroxypactamycin is a naturally occurring analogue of pactamycin, featuring a hydroxyl group on the acetyl side chain of the 3-aminoacetophenone moiety.[4] Understanding its formation is crucial for biosynthetic engineering efforts aimed at producing novel, less toxic, and more effective derivatives. This guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymatic steps leading to the pactamycin core and the proposed final modification to yield 8''-hydroxypactamycin. It includes quantitative data on production, detailed experimental protocols for pathway investigation, and visual diagrams of the biosynthetic and experimental workflows.

Overview of the Pactamycin Biosynthetic Gene Cluster (ptm)

The genetic blueprint for pactamycin biosynthesis is located within an 86-kb continuous region of the Streptomyces pactum ATCC 27456 chromosome. This biosynthetic gene cluster (BGC), designated ptm, contains the genes encoding the enzymes responsible for synthesizing the core structure and tailoring it with various functional groups. Sequence analysis of the BGC has revealed genes for polyketide synthases (PKS), aminotransferases, methyltransferases, glycosyltransferases, and oxidoreductases. Gene inactivation studies have confirmed the direct involvement of the ptm cluster in pactamycin production. The pathway is controlled by pathway-specific regulatory genes, including ptmE and ptmF, which act as positive regulators; their inactivation completely abolishes pactamycin production.

Table 1: Key Genes and Enzymes in the Pactamycin (ptm) Biosynthetic Pathway

| Gene | Encoded Protein | Proposed or Confirmed Function | Citation(s) |

| ptmS | PtmS | AMP-ligase; activates the starter unit 3-aminobenzoic acid (3ABA). | |

| ptmI | PtmI | Acyl Carrier Protein (ACP); carries the activated 3ABA and growing polyketide chain. | |

| ptmK | PtmK | Ketosynthase; catalyzes Claisen condensation between 3ABA-PtmI and malonyl-PtmI. | |

| ptmJ | PtmJ | Glycosyltransferase; attaches N-acetylglucosamine to the ACP-bound polyketide intermediate. | |

| ptmQ | PtmQ | Iterative Type I PKS; synthesizes the 6-methylsalicylic acid (6-MSA) moiety. | |

| ptmR | PtmR | Ketoacyl-(ACP) Synthase (KAS)-III like protein; attaches the 6-MSA moiety to the aminocyclopentitol core. | |

| ptmN | PtmN | Oxidoreductase; involved in post-glycosylation modification of the sugar moiety. | |

| ptmA | PtmA | Aminotransferase; involved in post-glycosylation modification of the sugar moiety. | |

| ptmB | PtmB | Carbamoyltransferase; involved in the formation of the urea functionality. | |

| ptmG | PtmG | Deacetylase; hydrolyzes the C-2 N-acetyl group on the sugar moiety. | |

| ptmO | PtmO | Hydrolase; releases the ACP-bound intermediate to a free β-ketoacid. | |

| ptmH | PtmH | Radical SAM-dependent C-methyltransferase; responsible for C-methylation. | |

| ptmD | PtmD | SAM-dependent N-methyltransferase; responsible for N-methylation of the urea moiety. | |

| ptmC | PtmC | Fe-S radical SAM oxidoreductase; inactivation abrogates pactamycin biosynthesis. | |

| ptmY | PtmY | Cytochrome P450 monooxygenase; hydroxylates C7 of 7-deoxypactamycin to form pactamycin. | |

| ptmE, ptmF | PtmE, PtmF | Pathway-specific regulatory proteins; essential for the transcription of the BGC. |

The Biosynthetic Pathway to 8''-Hydroxypactamycin

The biosynthesis of 8''-hydroxypactamycin follows the main pactamycin pathway, with a final hydroxylation step. The overall process can be divided into three main stages: formation of the 3-aminoacetophenone (3AAP) moiety, construction of the aminocyclopentitol core, and late-stage tailoring reactions.

Formation of the 3-Aminoacetophenone (3AAP) Moiety

The pathway is initiated with the starter unit 3-aminobenzoic acid (3ABA).

-

Activation: The AMP-ligase PtmS activates 3ABA as an adenylate.

-

Loading: The activated 3ABA is loaded onto the acyl carrier protein (ACP), PtmI.

-

Elongation: The ketosynthase PtmK catalyzes a Claisen condensation between 3ABA-PtmI and malonyl-PtmI, forming the β-ketoacyl-ACP intermediate, 3-[3-aminophenyl]3-oxopropionyl-PtmI.

-

Release and Decarboxylation: The hydrolase PtmO releases this intermediate as a free ketoacid, which then undergoes spontaneous decarboxylation to yield 3-aminoacetophenone (3AAP).

Glycosylation and Formation of the Aminocyclopentitol Core

A key and unusual feature of this pathway is that glycosylation occurs on the polyketide intermediate while it is still tethered to the acyl carrier protein.

-

Glycosylation: The glycosyltransferase PtmJ transfers an N-acetylglucosamine (from UDP-GlcNAc) to the ACP-bound β-ketoacyl intermediate. This represents the first known instance of glycosylation of a polyketide intermediate still attached to a carrier protein.

-

Post-Glycosylation Modifications: A series of enzymes modify the attached sugar moiety while it remains ACP-bound. These include an oxidoreductase (PtmN), an aminotransferase (PtmA), a carbamoyltransferase (PtmB) for urea formation, and a deacetylase (PtmG). These modifications convert the sugar into the highly decorated aminocyclopentitol core of pactamycin.

Tailoring and Final Assembly

The final stages of biosynthesis involve the attachment of the 6-MSA moiety and other chemical modifications.

-

6-MSA Synthesis: The iterative Type I PKS, PtmQ, synthesizes 6-methylsalicylic acid from acetate units.

-

6-MSA Attachment: The KAS-III-like enzyme PtmR transfers the 6-MSA group to the aminocyclopentitol core.

-

Methylations: The methyltransferases PtmH and PtmD catalyze C- and N-methylations, respectively.

-

Hydroxylation to Pactamycin: A cytochrome P450 monooxygenase, PtmY, hydroxylates C-7 of the intermediate 7-deoxypactamycin to yield the final pactamycin molecule.

Proposed Final Step: 8''-Hydroxylation

The formation of 8''-hydroxypactamycin requires a final hydroxylation at the C-8'' position (the methyl group of the acetyl moiety) of the pactamycin scaffold. While the specific enzyme responsible for this step has not been definitively characterized, it is hypothesized to be a cytochrome P450 (CYP) enzyme. The pactamycin BGC contains several genes encoding putative hydroxylases and oxidoreductases. Given that the C-7 hydroxylation is catalyzed by the P450 enzyme PtmY, it is plausible that either PtmY itself or another P450 enzyme within the cluster possesses the promiscuity to catalyze this final hydroxylation, converting pactamycin into 8''-hydroxypactamycin.

Caption: Proposed biosynthetic pathway of 8''-hydroxypactamycin from primary metabolites in S. pactum.

Quantitative Data

While detailed kinetic data for the ptm enzymes are not widely available, production yields for the parent compound pactamycin have been established. This data is crucial for optimizing fermentation conditions for both pactamycin and its derivatives.

Table 2: Pactamycin Production Metrics

| Parameter | Value | Conditions | Citation(s) |

| Max. Production Yield | 216 µg/mL | Medium: Cerelose, soy-peptone, CaCO₃, KCl. Temp: 32°C. Production occurs during the late autolytic phase. | |

| Intraperitoneal LD₁₀₀ (Mice) | 25 mg/kg | N/A |

Experimental Protocols

The elucidation of the 8''-hydroxypactamycin pathway relies on standard and advanced techniques in microbial genetics and biochemistry. Below are detailed methodologies for key experimental approaches.

Protocol: Gene Inactivation in S. pactum via PCR-Targeting

This protocol describes a generalized method for creating targeted gene deletions in Streptomyces to study the function of biosynthetic genes, based on the principles of Red-mediated recombination.

Objective: To replace a target ptm gene with an antibiotic resistance cassette.

Materials:

-

S. pactum wild-type strain

-

E. coli BW25113/pIJ790 (containing λ-Red system)

-

Cosmid library of S. pactum genomic DNA

-

pIJ773 plasmid (template for apramycin resistance cassette, aac(3)IV)

-

Target gene-specific primers (with 39-nt homology extensions)

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Appropriate growth media (ISP2, TSB, LB) and antibiotics (apramycin, kanamycin, nalidixic acid)

Procedure:

-

Primer Design: Design forward and reverse primers of ~59 nucleotides. The 3' end (20 nt) anneals to the pIJ773 template to amplify the resistance cassette. The 5' end (39 nt) corresponds to the regions immediately upstream (forward primer) and downstream (reverse primer) of the target gene's coding sequence in the S. pactum genome.

-

Amplify Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to generate a linear DNA fragment containing the apramycin resistance cassette flanked by homology arms.

-

Electroporation and Recombination:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the target S. pactum cosmid.

-

Induce the λ-Red system by adding L-arabinose.

-

Electroporate the purified PCR product into the induced E. coli cells.

-

Select for recombinant cosmids by plating on LB agar with apramycin and kanamycin.

-

-

Confirm Recombinant Cosmid: Verify the correct gene replacement in the cosmid using restriction digestion and PCR analysis.

-

Intergeneric Conjugation:

-

Introduce the confirmed recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

-

Grow S. pactum spores and the E. coli donor strain to the appropriate density.

-

Mix the donor and recipient cells on ISP2 agar plates and incubate to allow conjugation.

-

-

Selection of Mutants: Overlay the conjugation plates with apramycin (to select for exconjugants) and nalidixic acid (to counter-select E. coli).

-

Isolate Double Crossover Mutants: Screen the resulting apramycin-resistant colonies for a kanamycin-sensitive phenotype, which indicates a double crossover event and loss of the cosmid vector.

-

Verification: Confirm the gene deletion in the S. pactum mutant chromosome by PCR and Southern blot analysis.

-

Metabolite Analysis: Culture the confirmed mutant strain under pactamycin production conditions and analyze the culture extract by HPLC and LC-MS to observe the loss of pactamycin/8''-hydroxypactamycin and any accumulation of biosynthetic intermediates.

Protocol: In Vitro Reconstitution of Enzymatic Reactions

This protocol outlines a general procedure for expressing and purifying biosynthetic enzymes and testing their function in vitro with putative substrates.

Objective: To confirm the function of a putative hydroxylase (e.g., a P450 enzyme) in converting pactamycin to 8''-hydroxypactamycin.

Materials:

-

Expression vector (e.g., pET-28a)

-

E. coli BL21(DE3) expression host

-

Gene encoding the putative hydroxylase, codon-optimized for E. coli

-

His-tag affinity chromatography column (e.g., Ni-NTA)

-

Pactamycin substrate

-

Cofactors (NADPH, FAD) and a P450 reductase partner enzyme (if required)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC and LC-MS instrumentation

Procedure:

-

Cloning and Expression:

-

Clone the hydroxylase gene into the pET-28a vector to create an N-terminal His₆-tagged fusion protein.

-

Transform the construct into E. coli BL21(DE3).

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18°C) overnight.

-

-

Protein Purification:

-

Harvest cells by centrifugation and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA column.

-

Wash the column with a low-imidazole buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with a high-imidazole buffer.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzymatic Assay:

-

Set up a reaction mixture containing the purified enzyme, pactamycin substrate, necessary cofactors, and the P450 reductase in the reaction buffer.

-

Include a negative control reaction without the enzyme or substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

-

Analysis:

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC, comparing the chromatogram to that of the negative control and an authentic 8''-hydroxypactamycin standard (if available).

-

Confirm the identity of the product peak by collecting the corresponding fraction and analyzing it via high-resolution LC-MS to verify the expected mass increase (+16 Da) corresponding to hydroxylation.

-

Workflow and Logic Diagrams

Visualizing the research workflow is essential for understanding how the function of a gene in the biosynthetic pathway is determined.

Caption: Experimental workflow for the functional characterization of a biosynthetic gene.

References

Unveiling the Spectroscopic Signature of 8”-Hydroxypactamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of 8”-Hydroxypactamycin, a pactamycin analog. Pactamycin and its derivatives are potent inhibitors of protein synthesis, making them valuable tools in biochemical research and potential scaffolds for novel therapeutic agents. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 8”-Hydroxypactamycin, alongside the detailed experimental protocols for its isolation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 8”-Hydroxypactamycin, facilitating direct comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data of 8”-Hydroxypactamycin (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 3.52 (d, J=4 Hz) |

| 2 | 4.38 (dd, J=4, 6 Hz) |

| 3 | 5.09 (dd, J=6, 8 Hz) |

| 4 | 3.84 (d, J=8 Hz) |

| 5 | 2.08 (m) |

| 6-CH₃ | 1.12 (d, J=7 Hz) |

| 7-OH | 5.4 (br s) |

| 2-NH | 8.0 (br s) |

| 3-NH | 7.1 (br s) |

| 1' | - |

| 2' | 7.62 (br s) |

| 3' | - |

| 4' | 7.20 (t, J=8 Hz) |

| 5' | 7.39 (br d, J=8 Hz) |

| 6' | 6.88 (br d, J=8 Hz) |

| 1” | - |

| 2” | 2.40 (s) |

| 3” | - |

| 4” | 6.70 (d, J=8 Hz) |

| 5” | 7.15 (t, J=8 Hz) |

| 6” | 6.70 (d, J=8 Hz) |

| 7” | - |

| 8”-CH₂ | 4.58 (s) |

| 8”-OH | 5.5 (br s) |

| N(CH₃)₂ | 2.88 (s) |

Table 2: ¹³C NMR Spectroscopic Data of 8”-Hydroxypactamycin (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 55.4 |

| 2 | 52.8 |

| 3 | 50.1 |

| 4 | 82.7 |

| 5 | 38.6 |

| 6 | 77.2 |

| 6-CH₃ | 15.1 |

| C=O (Urea) | 158.5 |

| 1' | 138.8 |

| 2' | 114.9 |

| 3' | 137.9 |

| 4' | 118.0 |

| 5' | 129.1 |

| 6' | 118.0 |

| 1” | 114.9 |

| 2” | 160.0 |

| 3” | 117.1 |

| 4” | 131.9 |

| 5” | 120.7 |

| 6” | 156.4 |

| 7” | 169.5 |

| 8” | 64.6 |

| N(CH₃)₂ | 36.5 |

| C=O (Acetophenone) | 198.1 |

Table 3: Mass Spectrometry Data of 8”-Hydroxypactamycin

| Ion | m/z |

| [M+H]⁺ | 573.2509 |

| [M+Na]⁺ | 595.2328 |

Experimental Protocols

The following protocols are based on the methodologies described in the original literature for the isolation and characterization of 8”-Hydroxypactamycin.

Isolation of 8”-Hydroxypactamycin

-

Fermentation: A pactamycin-producing strain of Streptomyces is cultured in a suitable production medium.

-

Extraction: The culture broth is harvested and the mycelium is separated by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to purify 8”-Hydroxypactamycin from other pactamycin analogs and impurities.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion.

Mechanism of Action: Inhibition of Protein Synthesis

Pactamycin and its analogs, including 8”-Hydroxypactamycin, exert their biological activity by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, pactamycin binds to the E-site of the 30S ribosomal subunit. This binding event sterically hinders the movement of transfer RNA (tRNA) and messenger RNA (mRNA) during the translocation step of elongation, ultimately leading to the cessation of protein synthesis.

Caption: Pactamycin's inhibitory action on protein synthesis.

Natural Analogs of 8''-Hydroxypactamycin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural analogs of 8''-hydroxypactamycin, a potent aminocyclopentitol antibiotic. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and oncology. This document details the producing organisms, biosynthetic pathways, and biological activities of these compounds. It also includes structured data tables for quantitative comparison, detailed experimental protocols for isolation and characterization, and visualizations of key biochemical pathways to facilitate a deeper understanding of this important class of natural products.

Introduction

Pactamycin and its analogs are a class of aminocyclopentitol antibiotics produced by various species of Streptomyces. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antiprotozoal properties.[1][2] Their unique and complex chemical structures have made them fascinating targets for natural product synthesis and biosynthetic engineering. This guide focuses on 8''-hydroxypactamycin and its naturally occurring congeners, providing a centralized resource for researchers in the field.

Natural Analogs of 8''-Hydroxypactamycin and Their Producing Organisms

Several natural analogs of pactamycin have been isolated and characterized. The primary producing organism for most of these compounds is Streptomyces pactum. However, other Streptomyces species have also been identified as producers of specific analogs.

| Compound Name | Producing Organism(s) | Reference(s) |

| 8''-Hydroxypactamycin | Streptomyces sp. | [3][4][5] |

| 7-deoxypactamycin (Cranomycin) | Streptomyces pactum, Streptomyces SE-801, other Streptomyces spp. | |

| Pactamycate | Streptomyces pactum | |

| De-6-MSA-pactamycin | Streptomyces pactum (engineered mutant) | |

| De-6-MSA-pactamycate | Streptomyces pactum (engineered mutant) | |

| Jogyamycin | Streptomyces sp. a-WM-JG-16.2 | |

| Pactalactam | Streptomyces pactum |

Quantitative Bioactivity Data

The biological activities of pactamycin and its analogs vary, with some showing potent cytotoxicity and others exhibiting more selective activities. The following table summarizes the available quantitative data.

| Compound | Assay Type | Cell Line/Organism | Activity | Reference(s) |

| Pactamycin | Cytotoxicity (IC50) | KB human epidermoid carcinoma | 0.003 µg/mL | |

| 8''-Hydroxypactamycin | Acute Toxicity (LD100) | Mice (intraperitoneal) | 25 mg/kg | |

| 7-deoxypactamycin | Acute Toxicity (LD100) | Mice (intraperitoneal) | 1.57 mg/kg | |

| De-6-MSA-pactamycin | Cytotoxicity/Antibacterial | Various | Equivalent to pactamycin | |

| De-6-MSA-pactamycate | Cytotoxicity/Antibacterial | Various | Equivalent to pactamycate | |

| Jogyamycin | Antimalarial | Plasmodium falciparum (drug-resistant strains) | Nanomolar (nM) potency | |

| Pactamycate | Growth Inhibition | Various | Diminished activity compared to pactamycin |

Experimental Protocols

Fermentation for the Production of Pactamycin Analogs from Streptomyces pactum

This protocol is based on the established methods for pactamycin production and can be adapted for the natural analogs produced by Streptomyces pactum.

4.1.1. Media and Culture Conditions

-

Seed Medium:

-

Cerelose: 10 g/L

-

Blackstrap molasses: 10 g/L

-

Pabst yeast: 5 g/L

-

Kay Soy: 5 g/L

-

CaCO₃: 2 g/L

-

KCl: 5 g/L

-

-

Production Medium:

-

Cerelose: 40 g/L

-

Soy-peptone: 10 g/L

-

CaCO₃: 7 g/L

-

KCl: 5 g/L

-

-

Fermentation Parameters:

-

Inoculate seed medium with a spore suspension or vegetative mycelia of S. pactum.

-

Incubate seed culture at 32°C for 48-72 hours with shaking.

-

Inoculate production medium with 5-10% (v/v) of the seed culture.

-

Incubate production culture at 32°C for 6-8 days with vigorous shaking.

-

Maintain the pH of the culture between 6.5 and 7.0.

-

4.1.2. Extraction and Initial Purification

-

Separate the mycelium from the fermentation broth by centrifugation.

-

Extract the mycelium with acetone to recover cell-bound pactamycin analogs.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Dissolve the crude extract in a minimal amount of methanol for further purification.

Chromatographic Purification of Pactamycin Analogs

Further purification of individual analogs requires chromatographic techniques. The following is a general guideline, and specific conditions will need to be optimized for each compound.

-

Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification.

-

Stationary Phase: A C18 silica gel column is commonly used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The specific gradient will depend on the polarity of the target analog.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm and 340 nm) can be used to monitor the elution of the compounds.

Biosynthesis of Pactamycin and its Analogs

The biosynthesis of pactamycin is a complex process involving multiple enzymatic steps encoded by the pactamycin biosynthetic gene cluster (ptm or pct). The pathway initiates from precursors derived from the shikimate, amino sugar, and polyketide pathways.

Key Biosynthetic Genes and Their Functions

| Gene | Encoded Enzyme | Function in Pactamycin Biosynthesis | Reference(s) |

| ptmS (pctU) | AMP-ligase | Activates the starter unit 3-aminobenzoic acid (3ABA). | |

| ptmI (pctK) | Acyl Carrier Protein (ACP) | Carries the activated 3ABA and the elongating polyketide chain. | |

| ptmK | Ketoacyl-ACP synthase | Catalyzes the condensation of 3ABA-ACP with malonyl-ACP. | |

| ptmJ (pctL) | Glycosyltransferase | Transfers an N-acetylglucosamine (GlcNAc) moiety to the ACP-bound intermediate. | |

| ptmO | Hydrolase | Releases the ACP-bound intermediate, leading to the formation of 3-aminoacetophenone (3AAP). | |

| ptmC | Radical SAM oxidoreductase | Involved in the formation of the aminocyclopentitol ring. | |

| ptmN | Oxidoreductase | Post-glycosylation modification of the sugar moiety. | |

| ptmA | Aminotransferase | Post-glycosylation modification of the sugar moiety. | |

| ptmB | Carbamoyltransferase | Formation of the urea moiety. | |

| ptmG | Deacetylase | Post-glycosylation modification of the sugar moiety. | |

| ptmQ | Polyketide Synthase | Synthesizes the 6-methylsalicylic acid (6-MSA) side chain. | |

| ptmR | Ketoacyl-(ACP) synthase-III | Attaches the 6-MSA moiety to the pactamycin core. | |

| ptmY | Cytochrome P450 monooxygenase | Hydroxylates C-7 of 7-deoxypactamycin to form pactamycin. | |

| ptmE, ptmF | Regulatory Proteins | Positively regulate the expression of the pactamycin biosynthetic gene cluster. |

Visualizing the Pactamycin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of pactamycin, highlighting the roles of the characterized enzymes.

Caption: Proposed biosynthetic pathway of pactamycin.

Conclusion

The natural analogs of 8''-hydroxypactamycin represent a rich source of chemical diversity with significant potential for drug discovery and development. A thorough understanding of their producing organisms, biosynthesis, and biological activities is crucial for harnessing their therapeutic potential. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate further investigation into this promising class of natural products. Future work should focus on obtaining more comprehensive bioactivity data for all analogs and elucidating the complete biosynthetic pathways for compounds like jogyamycin.

References

- 1. scispace.com [scispace.com]

- 2. Modifications of acyl carrier protein-bound glycosylated polyketides in pactamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 7-Deoxypactamycin | 104820-96-4 [smolecule.com]

- 4. Progress Towards the Synthesis of Jogyamycin - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 5. Cloning of the pactamycin biosynthetic gene cluster and characterization of a crucial glycosyltransferase prior to a unique cyclopentane ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]

8''-Hydroxypactamycin: A Technical Overview for Anticancer Drug Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pactamycin, an aminocyclopentitol antibiotic isolated from Streptomyces pactum, has long been recognized for its potent antitumor activities. However, its clinical development has been hampered by significant cytotoxicity. This has led to the exploration of pactamycin analogues with the aim of retaining anticancer efficacy while reducing toxicity. Among these is 8''-Hydroxypactamycin, a naturally occurring analogue. This technical guide provides a comprehensive overview of 8''-Hydroxypactamycin as a potential anticancer agent, consolidating available data on its activity, mechanism of action, and relevant experimental protocols.

Quantitative Data on Anticancer Activity

While specific IC50 values for 8''-Hydroxypactamycin against a wide range of cancer cell lines are not extensively reported in publicly available literature, data for the parent compound, pactamycin, and other key analogues provide a valuable comparative context for its potential potency. The intraperitoneal LD100 of 8''-hydroxypactamycin in mice has been reported as 25 mg/kg.[1]

| Compound | Cell Line | Cell Type | IC50 | Reference |

| Pactamycin | KB | Human epidermoid carcinoma | 0.003 µg/mL | [2] |

| Pactamycin | MRC-5 | Human embryonic lung fibroblast | 95 nM | [2] |

| 7-deoxypactamycin | MRC-5 | Human embryonic lung fibroblast | 29.5 nM | [2] |

| de-6MSA-7-deoxypactamycin | MRC-5 | Human embryonic lung fibroblast | 5.6 nM | [2] |

| TM-025 | HCT116 | Human colon carcinoma | ~10-30 fold less toxic than pactamycin | |

| TM-026 | HCT116 | Human colon carcinoma | ~10-30 fold less toxic than pactamycin |

Mechanism of Action

The primary mechanism of action for the parent compound, pactamycin, is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, thereby interfering with the translation process.

However, recent studies on pactamycin analogues, such as TM-025 and TM-026, suggest a departure from this mechanism. These analogues have been shown to inhibit the proliferation of human head and neck squamous cell carcinoma (HNSCC) cells by inducing mild senescence and causing cell cycle arrest at the S-phase, partially mediated by the tumor suppressor p53. Notably, unlike pactamycin, these analogues did not inhibit nascent protein synthesis, nor did they induce apoptosis or autophagy. This suggests that structural modifications to the pactamycin core can lead to novel mechanisms of anticancer activity with potentially improved therapeutic windows. The precise mechanism of 8''-Hydroxypactamycin has not been definitively elucidated, but it may share characteristics with either the parent compound or these more recently studied analogues.

Signaling Pathways

Based on the known mechanisms of pactamycin and its analogues, two potential signaling pathways can be considered.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of 8''-Hydroxypactamycin's anticancer potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

8''-Hydroxypactamycin (or other test compounds)

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or solubilization buffer

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 8''-Hydroxypactamycin in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.

-

Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Protein Synthesis Inhibition Assay

This assay determines if a compound inhibits the synthesis of new proteins in a cell-free system or in cultured cells.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract system

-

Amino acid mixture (containing all amino acids except methionine)

-

[³⁵S]-Methionine

-

mRNA template (e.g., luciferase mRNA)

-

8''-Hydroxypactamycin

-

Positive control (e.g., cycloheximide)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and mRNA template according to the manufacturer's instructions.

-

-

Compound Addition:

-

Add varying concentrations of 8''-Hydroxypactamycin to the reaction tubes.

-

Include a no-compound control and a positive control (cycloheximide).

-

-

Initiation of Translation:

-

Add [³⁵S]-Methionine to each tube to initiate the translation reaction.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Precipitation of Proteins:

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized, radiolabeled proteins.

-

-

Filtration and Washing:

-

Collect the protein precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters several times with cold 5% TCA to remove unincorporated [³⁵S]-Methionine.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of protein synthesis inhibition for each concentration of 8''-Hydroxypactamycin relative to the no-compound control.

-

Conclusion

8''-Hydroxypactamycin, as a naturally occurring analogue of pactamycin, represents an intriguing candidate for further investigation in anticancer drug discovery. While direct and extensive data on its specific cytotoxicity and mechanism of action are limited, the broader context of pactamycin and its other analogues suggests potential avenues for its anticancer effects. The divergence in the mechanism of action observed in newer pactamycin analogues highlights the possibility that 8''-Hydroxypactamycin may also possess a more favorable therapeutic profile than its parent compound. Further studies are warranted to fully characterize its anticancer properties, including comprehensive cytotoxicity screening against a panel of cancer cell lines, elucidation of its specific molecular targets, and its effects on key signaling pathways involved in cell proliferation and survival. The protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Antibacterial spectrum of 8''-Hydroxypactamycin against Gram-positive and Gram-negative bacteria

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial spectrum of 8''-Hydroxypactamycin, a derivative of the aminocyclopentitol antibiotic, pactamycin. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the foundational knowledge of pactamycin's activity, the established methodologies for determining antibacterial spectra, and the molecular mechanism of action.

Introduction to 8''-Hydroxypactamycin and Pactamycin Analogs

Pactamycin, originally isolated from Streptomyces pactum var. pactum, is a potent aminocyclopentitol antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical development has been hindered by its broad-spectrum toxicity, which affects prokaryotic and eukaryotic cells alike by inhibiting protein synthesis.[2] This has led to significant interest in developing pactamycin analogs with improved therapeutic indices. 8''-Hydroxypactamycin is one such naturally occurring derivative, which, along with other analogs, is of interest for its potential to retain antibacterial efficacy with reduced host toxicity.

Antibacterial Spectrum of 8''-Hydroxypactamycin: Quantitative Data

A comprehensive search of available scientific literature, including repeated references to the original isolation paper by Dobashi et al. (1986), did not yield specific Minimum Inhibitory Concentration (MIC) values for 8''-Hydroxypactamycin against a panel of Gram-positive and Gram-negative bacteria. The parent compound, pactamycin, is known to possess potent antibacterial properties.[1] However, for the purposes of this technical guide, a representative table structure is provided below to illustrate how such data would be presented.

Table 1: Representative Antibacterial Spectrum of 8''-Hydroxypactamycin (Illustrative Data)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Streptococcus pneumoniae | Gram-positive | Data not available |

| Enterococcus faecalis | Gram-positive | Data not available |

| Bacillus subtilis | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

| Klebsiella pneumoniae | Gram-negative | Data not available |

| Salmonella enterica | Gram-negative | Data not available |

Note: The MIC values in this table are for illustrative purposes only. Specific experimental data for 8''-Hydroxypactamycin was not found in the reviewed literature.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial spectrum of a compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The two standard methods for determining MIC are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This method is widely used for its efficiency and the ability to test multiple compounds and bacterial strains simultaneously.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of 8''-Hydroxypactamycin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. 100 µL of CAMHB is added to each well. 100 µL of the high-concentration antimicrobial solution is added to the first column of wells.

-

Serial Dilutions: A two-fold serial dilution is performed by transferring 100 µL from the first column to the second, and so on, across the plate. The final 100 µL from the last dilution column is typically discarded. This creates a gradient of antimicrobial concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Each well (except for a sterility control) is inoculated with the standardized bacterial suspension. A growth control well containing only the broth and the inoculum is also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: Similar to the broth microdilution method, a stock solution of 8''-Hydroxypactamycin is prepared and serially diluted.

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is done by adding a specific volume of the antimicrobial stock solution to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizations: Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

References

Antiprotozoal Effects of 8”-Hydroxypactamycin and its Analogs on Plasmodium falciparum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pactamycin and its analogs, including 8”-Hydroxypactamycin, represent a class of aminocyclitol antibiotics with potent antiprotozoal activity against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides a comprehensive technical overview of the antimalarial properties of this compound class, with a specific focus on available data for 8”-Hydroxypactamycin and its closely related derivatives. The primary mechanism of action involves the inhibition of protein synthesis through binding to the parasitic ribosome, a mode of action that shows promise for overcoming existing drug-resistance mechanisms. This whitepaper consolidates quantitative efficacy data, detailed experimental protocols for in vitro assessment, and visual representations of the proposed mechanism and experimental workflows to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The urgent need for novel antimalarial agents with unique mechanisms of action is underscored by the persistent global burden of malaria and the emergence of parasite resistance to frontline therapies. Pactamycin, a natural product isolated from Streptomyces pactum, has demonstrated broad biological activities, including potent antimalarial effects. However, its clinical development has been hindered by significant cytotoxicity. This has spurred research into the generation of pactamycin analogs, such as 8”-Hydroxypactamycin, with the aim of improving the therapeutic window by enhancing selectivity for the parasite over mammalian cells. These analogs offer a promising avenue for the development of new antimalarials that target the essential process of protein synthesis in P. falciparum.

Quantitative Efficacy Data

Table 1: In Vitro Antiplasmodial Activity of Pactamycin and Analogs against P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Pactamycin | Drug-resistant and drug-susceptible strains | Low nanomolar | [1] |

| 7-deoxypactamycin (cranomycin) | Not specified | 0.4 | [1] |

| de-6MSA-7-deoxypactamycin (jogyamycin) | Not specified | 1.5 | [1] |

| TM-025 | D6 (chloroquine-sensitive) | ~25 | [1] |

| TM-025 | Dd2 (chloroquine-resistant) | ~25 | [1] |

| TM-026 | D6 (chloroquine-sensitive) | ~25 | |

| TM-026 | Dd2 (chloroquine-resistant) | ~25 | |

| Fluorinated TM-025 | D6, Dd2, 7G8 | <40 | |

| Fluorinated TM-026 | D6, Dd2, 7G8 | <40 | |

| TM-102 | D6, Dd2, 7G8 | 37-67 | |

| TM-101 | D6, Dd2, 7G8 | 218-271 |

Table 2: In Vivo Toxicity Data for Pactamycin Analogs

| Compound | Animal Model | LD100 (intraperitoneal) | Reference |

| 8”-Hydroxypactamycin | Mice | 25 mg/kg | |

| 7-deoxypactamycin | Mice | 1.57 mg/kg |

Mechanism of Action: Inhibition of Protein Synthesis

The primary antiprotozoal effect of pactamycin and its analogs is attributed to the inhibition of protein synthesis. This is achieved through direct binding to the ribosome, the cellular machinery responsible for translating mRNA into protein.

Structural and biochemical studies suggest that pactamycin and the related anti-protozoan drug emetine bind to the E-site (exit site) of the small ribosomal subunit (40S in eukaryotes). This binding event is proposed to physically obstruct the translocation of tRNA and mRNA through the ribosome, thereby halting the elongation phase of protein synthesis. The improved selectivity of certain pactamycin analogs for the Plasmodium ribosome over the human ribosome suggests subtle structural differences in the binding site that could be exploited for therapeutic advantage.

Caption: Proposed mechanism of action of 8”-Hydroxypactamycin on the P. falciparum ribosome.

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro assays to determine the antiplasmodial activity of compounds like 8”-Hydroxypactamycin.

SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well microtiter plates

-

Test compound (8”-Hydroxypactamycin) and control drugs (e.g., Chloroquine)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I dye (10,000x concentrate)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of the test compound and control drugs in complete parasite medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include wells with parasitized red blood cells (RBCs) without any drug (positive control) and wells with uninfected RBCs (negative control).

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:10,000 in lysis buffer.

-

After incubation, add the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the SYBR Green I-based antiplasmodial assay.

[³H]-Hypoxanthine Incorporation Assay

This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Hypoxanthine-free complete parasite medium

-

96-well microtiter plates

-

Test compound and control drugs

-

[³H]-Hypoxanthine

-

Cell harvester

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test and control drugs in hypoxanthine-free medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture to each well.

-

Incubate the plates for 24 hours under standard culture conditions.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation bag with scintillation fluid.

-

Measure the radioactive counts per minute (CPM) using a scintillation counter.

-

Determine the IC50 value as described for the SYBR Green I assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites.

Materials:

-

P. falciparum culture

-

96-well microtiter plates

-

Test compound and control drugs

-

Malstat™ reagent

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Spectrophotometer (650 nm)

Procedure:

-

Perform drug dilutions and parasite incubation as described in the SYBR Green I assay (72-hour incubation).

-

After incubation, lyse the red blood cells by freeze-thaw cycles.

-

Add Malstat™ reagent to each well and incubate for 30 minutes at room temperature.

-

Add NBT/PES solution to each well and incubate in the dark for 1-2 hours.

-

Measure the absorbance at 650 nm using a spectrophotometer.

-

Calculate the IC50 value based on the reduction in pLDH activity.

Conclusion

8”-Hydroxypactamycin and its analogs are a promising class of compounds with potent antiplasmodial activity. Their mechanism of action, the inhibition of protein synthesis via ribosomal binding, is a validated and attractive target for antimalarial drug development. While specific efficacy data for 8”-Hydroxypactamycin against P. falciparum remains to be published, the data available for closely related analogs strongly support its potential as an antimalarial agent. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation of this and other novel antimalarial candidates. Further investigation into the structure-activity relationships and the specific interactions with the P. falciparum ribosome will be crucial for the rational design of new, highly selective, and potent pactamycin-based antimalarials.

References

Initial Toxicity Screening of 8''-Hydroxypactamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8''-Hydroxypactamycin, a derivative of the aminocyclopentitol antibiotic pactamycin, presents a compound of interest for potential therapeutic applications. This document provides a technical overview of the initial toxicity profile of 8''-Hydroxypactamycin, drawing comparisons with its parent compound, pactamycin, and the related analogue, 7-deoxypactamycin. Due to the limited availability of detailed experimental protocols for 8''-Hydroxypactamycin, this guide summarizes the known quantitative toxicity data and presents a representative in vivo acute toxicity protocol based on established methodologies for similar compounds. Furthermore, this guide illustrates the mechanism of action of the parent compound, pactamycin, and a general workflow for acute toxicity screening.

Introduction

Pactamycin is a potent antitumor and antibacterial agent that inhibits protein synthesis across all domains of life. However, its clinical development has been hindered by significant toxicity.[1] 8''-Hydroxypactamycin is a naturally occurring analogue of pactamycin, and understanding its toxicity profile is a critical first step in evaluating its therapeutic potential. This guide aims to consolidate the available preclinical toxicity data for 8''-Hydroxypactamycin and provide a framework for its initial toxicological assessment.

Quantitative Toxicity Data

The acute toxicity of 8''-Hydroxypactamycin has been evaluated in mice, with comparisons to its parent compound pactamycin and the related analogue 7-deoxypactamycin. The available data is summarized in the table below.

| Compound | Animal Model | Route of Administration | Toxicity Value (LD100) | Reference |

| 8''-Hydroxypactamycin | Mice | Intraperitoneal | 25 mg/kg | Dobashi et al., 1986 |

LD100: Lethal dose for 100% of the test population.

For comparative purposes, the following table summarizes the toxicity data for pactamycin and 7-deoxypactamycin.

| Compound | Animal Model | Route of Administration | Toxicity Value (LD50/LD100) |

| Pactamycin | Mice | Intravenous | LD50: 15.6 mg/kg |

| Mice | Oral | LD50: 10.7 mg/kg | |

| Rats | Intravenous | LD50: 1.4 mg/kg | |

| Dogs | Not Specified | Lethal Dose: 0.75 mg/kg | |

| 7-deoxypactamycin | Mice | Intraperitoneal | LD100: 1.57 mg/kg |

| Mice | Intraperitoneal | LD50: 0.76 mg/kg | |

| Mice | Intravenous | LD50: 0.84 mg/kg | |

| Mice | Oral | LD50: 8.6 mg/kg |

LD50: Lethal dose for 50% of the test population.

Mechanism of Action: Inhibition of Protein Synthesis

Pactamycin, the parent compound of 8''-Hydroxypactamycin, exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the E-site of the 30S ribosomal subunit, which interferes with the movement of the mRNA-tRNA complex and ultimately blocks translation. This mechanism is believed to be conserved among pactamycin analogues.

Caption: Mechanism of Action of 8''-Hydroxypactamycin.

Experimental Protocols

Objective: To determine the single intraperitoneal dose of 8''-Hydroxypactamycin that is lethal to 100% of the treated mice.

Materials:

-

8''-Hydroxypactamycin

-

Vehicle (e.g., sterile saline, phosphate-buffered saline with a solubilizing agent if necessary)

-

Male or female mice (specific strain, e.g., BALB/c, with a defined weight range)

-

Sterile syringes and needles

-

Animal balance

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimatization: House the mice in standard conditions for at least one week prior to the experiment to allow for acclimatization.

-

Dose Preparation: Prepare a stock solution of 8''-Hydroxypactamycin in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The final injection volume should be consistent across all dose groups (e.g., 10 mL/kg).

-

Dose Range Finding (Pilot Study):

-

Use a small number of animals per dose group.

-

Administer a wide range of doses to different groups to identify a preliminary lethal range.

-

-

Definitive Study:

-

Based on the pilot study, select a minimum of four dose levels, aiming to identify the dose at which 100% mortality is observed.

-

Randomly assign animals to dose groups (including a vehicle control group), with a sufficient number of animals per group to ensure statistical significance.

-

Administer a single intraperitoneal injection of the designated dose to each animal.

-

-

Observation:

-

Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Record the time of death for each animal.

-

Measure body weights at regular intervals.

-

-

Data Analysis:

-

Determine the dose at which 100% mortality is observed.

-

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo acute toxicity study.

Caption: General Workflow for In Vivo Acute Toxicity Testing.

Potential Toxicities and Considerations

Given that 8''-Hydroxypactamycin is an aminocyclopentitol antibiotic, it may share toxicities common to this class of compounds, which can include:

-

Nephrotoxicity: Damage to the kidneys.

-

Ototoxicity: Damage to the inner ear, potentially leading to hearing loss or balance problems.

The parent compound, pactamycin, has been shown to have enhanced toxicity when administered with bacterial endotoxins.[2][3] This suggests that the in vivo toxicity of 8''-Hydroxypactamycin could be influenced by the host's inflammatory state.

Conclusion

The initial toxicity data indicates that 8''-Hydroxypactamycin is a toxic compound, with an intraperitoneal LD100 of 25 mg/kg in mice. Its toxicity is in the same order of magnitude as its parent compound, pactamycin, though direct comparisons are challenging due to differences in the reported toxicity metrics (LD100 vs. LD50). Further studies are warranted to fully characterize the toxicity profile of 8''-Hydroxypactamycin, including the determination of its LD50, evaluation of sub-chronic toxicity, and assessment of potential organ-specific toxicities. The provided representative protocol and workflows offer a foundation for designing these future investigations. A thorough understanding of its toxicological properties is essential for any further consideration of 8''-Hydroxypactamycin as a potential therapeutic agent.

References

A Technical Guide to Total Synthesis Strategies for the Pactamycin Core Structure

For Researchers, Scientists, and Drug Development Professionals

Pactamycin, a structurally complex aminocyclopentitol natural product, has garnered significant attention for its potent antitumor, antibacterial, and antiviral activities. However, its therapeutic potential has been hampered by its inherent cytotoxicity. This has spurred considerable interest in the total synthesis of the pactamycin core structure, aiming to provide access to novel analogues with improved therapeutic indices. This technical guide provides an in-depth overview and comparison of the most prominent total synthesis strategies developed to date, focusing on the construction of the densely functionalized cyclopentane core.

Comparative Overview of Synthetic Strategies

Several distinct and innovative strategies have been employed to conquer the formidable synthetic challenge posed by the pactamycin core. These approaches, pioneered by the research groups of Hanessian, Johnson, Nemoto, and Saikawa, differ significantly in their retrosynthetic disconnections, choice of starting materials, and key chemical transformations. A summary of the key quantitative data for each strategy is presented below for facile comparison.

| Strategy | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Features |

| Hanessian (2011) | L-Threonine | 32 | Not explicitly stated in the primary communication | Chiron-based approach, spirocyclic oxazoline intermediate, late-stage urea formation.[1] |

| Johnson (2013) | 2,4-Pentanedione | 15 | 1.9% | Hidden symmetry approach, enantioselective Mannich reaction, early-stage urea incorporation.[2] |

| Nemoto (2016) | 2-Cyclopenten-1-one | ~17 (to core structure) | Not reported for full synthesis | Enantioselective organocatalytic aziridination, 1,3-dipolar cycloaddition, Rh-catalyzed C-H amination.[3] |

| Saikawa (2019) | L-Threonine | 31 (for Pactalactam) | 2.3% (for Pactalactam) | Synthesis of a pactamycin analogue (pactalactam), stereoselective aziridination, regioselective aziridine ring-opening.[4][5] |

The Hanessian Synthesis: A Chiron-Based Approach

Professor Stephen Hanessian's group reported the first total synthesis of pactamycin in 2011, establishing a foundational route to this complex molecule. Their strategy commences with the chiral pool starting material L-threonine and proceeds through a lengthy and stereocontrolled sequence to construct the pactamycin core.

Synthetic Strategy Workflow

The Hanessian synthesis can be visualized as a multi-stage process involving the initial formation of a key cyclopentenone intermediate, followed by a series of functional group interconversions and stereochemical manipulations to install the requisite functionalities of the pactamycin core.

Caption: Hanessian's linear approach to the pactamycin core.

Key Experimental Protocols

Formation of the Cyclopentenone Core: A key transformation in the Hanessian synthesis involves an intramolecular aldol condensation to forge the five-membered ring.

-

Reaction: Ozonolysis of a precursor alkene followed by an intramolecular aldol reaction.

-

Reagents and Conditions: i) O₃, CH₂Cl₂, -78 °C; then Me₂S. ii) i-Pr₂NEt, TiCl₄, TMSCl, CH₂Cl₂. iii) Cl₃CCOCl, pyridine, CH₂Cl₂.

-

Yield: 64% over three steps.

-

Significance: This sequence efficiently constructs the central cyclopentenone scaffold, setting the stage for subsequent functionalization.

Installation of the C3-Aniline Moiety: The introduction of the aniline group at the C3 position is achieved through the opening of an epoxide.

-

Reaction: Ytterbium(III) triflate-catalyzed opening of an epoxide with aniline.

-

Reagents and Conditions: Aniline, Yb(OTf)₃, toluene.

-

Yield: 81%.

-

Significance: This step stereoselectively installs the crucial C3 nitrogen functionality.

The Johnson Synthesis: A Strategy of "Hidden Symmetry"

In 2013, the Johnson group reported a significantly more efficient, 15-step total synthesis of pactamycin. Their innovative approach is predicated on the recognition of a "hidden symmetry" within the pactamycin core, which allows for a more convergent and streamlined synthetic route.

Synthetic Strategy Workflow

The Johnson synthesis begins with a symmetric diketone and utilizes an enantioselective Mannich reaction to break the symmetry and establish the initial stereocenters. The early introduction of the urea functionality is another key feature of this elegant synthesis.

Caption: Johnson's convergent synthesis of pactamycin.

Key Experimental Protocols

Enantioselective Mannich Reaction: This crucial step establishes the initial stereochemistry of the pactamycin core.

-

Reaction: An enantioselective Mannich reaction between an α-ureido-2,4-pentanedione and a cinnamyl imine.

-

Reagents and Conditions: Cinchonidine-derived catalyst (20 mol %), CH₂Cl₂, -65 °C.

-

Yield: High, with excellent enantioselectivity.

-

Significance: This reaction efficiently constructs the C1-C2 bond and sets the absolute stereochemistry at C2.

Intramolecular Aldol Condensation: Similar to the Hanessian synthesis, an intramolecular aldol reaction is used to form the cyclopentenone ring.

-

Reaction: Base-mediated intramolecular aldol cyclization of a linear precursor.

-

Reagents and Conditions: Sodium methoxide in methanol.

-

Yield: 50% over two steps (including the preceding ozonolysis).

-

Significance: This step forges the carbocyclic core of pactamycin.

The Nemoto Synthesis: An Enantioselective Approach to the Core

The Nemoto group developed an enantioselective synthesis of the pactamycin core structure, which was reported in 2016. Their strategy relies on modern catalytic asymmetric methods to install the key stereocenters.

Synthetic Strategy Workflow

This approach features an organocatalytic asymmetric aziridination as the initial stereochemistry-defining step, followed by a 1,3-dipolar cycloaddition to construct a significant portion of the core structure. A late-stage C-H amination is also a noteworthy feature.

Caption: Nemoto's enantioselective route to the pactamycin core.

Key Experimental Protocols

Organocatalytic Asymmetric Aziridination: This reaction serves as the entry point to the chiral, non-racemic synthesis of the pactamycin core.

-

Reaction: Asymmetric aziridination of 2-cyclopenten-1-one using a chiral diamine catalyst.

-

Reagents and Conditions: Specific chiral diamine catalyst, oxidant.

-

Yield and Enantioselectivity: High yield and excellent enantioselectivity (e.g., 99% ee).

-

Significance: This step establishes the initial stereocenter of the cyclopentane ring with high enantiocontrol.

Rhodium-Catalyzed C-H Amination: A modern C-H functionalization reaction is employed to install a key nitrogen-containing functional group.

-

Reaction: Intramolecular rhodium-catalyzed C-H amination of a carbamate derivative.

-

Reagents and Conditions: Rh₂(OAc)₄ (15 mol %), PhI(OAc)₂, MgO, CH₃CN, 80 °C.

-

Yield: 47%.

-

Significance: This transformation demonstrates the power of C-H activation in complex molecule synthesis, allowing for the direct formation of a C-N bond.

The Saikawa Synthesis: Accessing Pactamycin Analogues

The Saikawa group reported the total synthesis of pactalactam, a naturally occurring analogue of pactamycin, in 2019. Their strategy, while also starting from L-threonine, showcases a different approach to the construction of the aminocyclopentitol core.

Synthetic Strategy Workflow

Key features of the Saikawa synthesis include a substrate-controlled stereoselective aziridination and a regioselective aziridine ring-opening to install the contiguous amino groups. A ring-closing metathesis is also employed to form the cyclopentene precursor.

Caption: Saikawa's synthesis of the pactamycin analogue, pactalactam.

Key Experimental Protocols

Stereoselective Aziridination and Regioselective Ring-Opening: This two-step sequence is central to the installation of the three contiguous amino groups on the cyclopentane core.

-

Reaction: Substrate-controlled stereoselective aziridination of a cyclopentene derivative, followed by regioselective ring-opening of the resulting aziridine with an azide nucleophile.

-

Reagents and Conditions: i) Aziridination conditions. ii) Sodium azide.

-

Significance: This strategy provides a powerful method for the controlled installation of multiple nitrogen functionalities with defined stereochemistry.

Cyclic Urea Formation: The final key step in the synthesis of the pactalactam core involves the formation of the imidazolidinone ring.

-

Reaction: Formation of the cyclic urea from a diamine precursor.

-

Significance: This step completes the core structure of the pactalactam analogue.

Conclusion